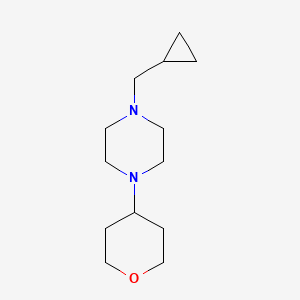
1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and an oxan-4-yl group attached to a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached through a nucleophilic substitution reaction using oxan-4-yl halides.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(Cyclopropylmethyl)-4-(oxan-4-yl
Biologische Aktivität
1-(Cyclopropylmethyl)-4-(oxan-4-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant studies surrounding this compound, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{18}N_{2}O
- CAS Number : 2097858-82-5
The compound features a piperazine ring substituted with a cyclopropylmethyl group and an oxane moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperazine structure is known to enhance binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.
Potential Mechanisms:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating neurotransmitter activity.
- Enzyme Inhibition : It could inhibit enzymes that play critical roles in metabolic pathways, impacting physiological processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
- Anxiolytic Properties : The compound may reduce anxiety-like behaviors, indicating a role in anxiety management.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behavior | |
| Anxiolytic | Decrease in anxiety-like behaviors | |
| Neuroprotective | Protection against oxidative stress |
Study 1: Antidepressant Activity
In a controlled study involving rodent models, this compound was administered to evaluate its antidepressant effects using the forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect.
Study 2: Anxiolytic Effects
Another study assessed the anxiolytic properties of the compound through the elevated plus maze test. The results demonstrated increased time spent in open arms by treated animals, indicative of reduced anxiety levels.
Research Findings
Recent research has focused on optimizing the pharmacological profile of compounds similar to this compound. Modifications to the piperazine scaffold have been explored to enhance receptor selectivity and minimize side effects commonly associated with CNS-active drugs.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-4-(oxan-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12(1)11-14-5-7-15(8-6-14)13-3-9-16-10-4-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNIHNMUBPSTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














